2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide

Physicochemical profiling Drug-likeness Solubility prediction

This 4-methoxybenzenesulfonyl acetamide is a strategically differentiated tool for electronic SAR and metabolic stability profiling. Its electron-donating 4-methoxy group (σₚ ≈ -0.27) provides critical contrast against 4-Cl (σₚ = +0.23), 4-F (σₚ = +0.06), and 4-H (σₚ = 0.00) analogs, enabling deconvolution of electronic effects on target binding. Use as a metabolic liability probe to benchmark O-demethylation clearance against oxidative dehalogenation pathways. The α-sulfonyl methylene also serves as a synthetic handle for late-stage diversification. Ideal for lead optimization cascades and screening library design.

Molecular Formula C21H19NO5S
Molecular Weight 397.45
CAS No. 941908-05-0
Cat. No. B2916687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide
CAS941908-05-0
Molecular FormulaC21H19NO5S
Molecular Weight397.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C21H19NO5S/c1-26-16-11-13-18(14-12-16)28(24,25)15-21(23)22-19-9-5-6-10-20(19)27-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23)
InChIKeyXZYSVVWDQGRYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide (CAS 941908-05-0): Structural Identity and Procurement-Relevant Baseline


2-(4-Methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide (CAS 941908-05-0) is a synthetic sulfonylacetamide derivative with the molecular formula C₂₁H₁₉NO₅S and a molecular weight of 397.45 g·mol⁻¹ . The compound features a 4-methoxybenzenesulfonyl moiety linked via a methylene bridge to an N-(2-phenoxyphenyl)acetamide core, as confirmed by its canonical SMILES notation COc1ccc(S(=O)(=O)CC(=O)Nc2ccccc2Oc2ccccc2)cc1 . It belongs to the broader class of α-sulfonyl acetamides, a chemotype that has yielded validated inhibitors of EthR (ethionamide resistance repressor in Mycobacterium tuberculosis) , T. brucei leucyl-tRNA synthetase (LeuRS) , and matrix metalloproteases (MMPs) , establishing a credible precedent for target-based screening and modular SAR exploration around this scaffold.

Why 2-(4-Methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide Cannot Be Replaced by In-Class Analogs Without Verification


Within the α-sulfonyl-N-phenylacetamide chemotype, subtle variations in the aryl sulfonyl substituent produce profound differences in electronic character, lipophilicity, metabolic vulnerability, and target engagement. The 4-methoxy group introduces a resonance-donating Hammett substituent constant (σₚ ≈ −0.27) that is qualitatively distinct from the electron-withdrawing 4-Cl (σₚ ≈ +0.23) or 4-F (σₚ ≈ +0.06) analogs, and fundamentally different from the unsubstituted phenyl comparator (σₚ = 0.00) . In the closely related α-phenoxy-N-sulfonylphenyl acetamide series targeting T. brucei LeuRS, a 250-fold difference in IC₅₀ was observed between the initial hit (compound 1) and the optimized lead (compound 28g, IC₅₀ = 0.70 μM), driven by systematic modification of both the sulfonylphenyl and phenoxy substituents . Similarly, in the EthR inhibitor series, a focused 960-member library built around the N-phenylphenoxyacetamide core yielded potency improvements requiring cocrystallization to rationalize unexpected ligand reorientation in the binding pocket . These precedents underscore that even isosteric replacements at the 4-position of the sulfonyl aryl ring cannot be assumed to preserve potency, selectivity, or binding mode—each compound within this class must be independently validated for its intended target.

Quantitative Differentiation Evidence: 2-(4-Methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide vs. Closest Structural Analogs


Physicochemical Differentiation: Molecular Weight and H-Bond Acceptor Count vs. Unsubstituted and Halogenated Analogs

The 4-methoxy substituent increases the molecular weight to 397.45 g·mol⁻¹ compared with 367.4 g·mol⁻¹ for the unsubstituted benzenesulfonyl analog (CAS 898427-84-4) . This represents a +30 Da mass increment. More critically, the methoxy oxygen serves as an additional hydrogen-bond acceptor, raising the total H-bond acceptor count to 6 (vs. 5 for the unsubstituted analog). In silico predictions for analogous sulfonylacetamide scaffolds indicate that this additional acceptor site reduces predicted passive membrane permeability—a property that may be advantageous when target engagement requires limited intracellular exposure or when designing peripherally restricted agents . The 4-chloro (CAS 708998-82-7) and 4-fluoro (CAS 895480-48-5) analogs, while closer in molecular weight (~385–402 g·mol⁻¹), introduce halogen-dependent lipophilicity increases (ClogP increments of approximately +0.7 for Cl and +0.1 for F relative to H) that are absent in the methoxy derivative, which is predicted to exhibit comparable or slightly reduced LogP relative to the unsubstituted parent .

Physicochemical profiling Drug-likeness Solubility prediction Permeability

Electronic Differentiation: Hammett Substituent Constant of 4-Methoxy vs. 4-Halo and 4-Unsubstituted Analogs

The 4-methoxy substituent exerts a resonance-electron-donating effect characterized by a Hammett σₚ constant of −0.27, in contrast to the electron-withdrawing 4-Cl (σₚ = +0.23) and the nearly neutral 4-F (σₚ = +0.06) analogs . This electronic difference directly impacts the electron density of the sulfonyl group and consequently its hydrogen-bond acceptor strength and potential for charge-transfer interactions with target protein residues. In the α-phenoxy-N-sulfonylphenyl acetamide series targeting T. brucei LeuRS, the sulfonylphenyl substituent was shown to occupy a critical hydrophobic pocket where electronic modulation correlated with potency shifts exceeding two orders of magnitude: compound 28g (IC₅₀ = 0.70 μM) was 250-fold more potent than the initial hit compound 1 . Although the specific 4-methoxybenzenesulfonyl derivative was not tested in that study, the SAR reveals that the sulfonyl aryl substituent is a potency-determining position, and substitution at the 4-position of this ring is expected to produce significant changes in target engagement.

Electronic effects SAR Hammett analysis Enzyme inhibition

Metabolic Vulnerability Differentiation: Predicted O-Demethylation Liability vs. Oxidative Dehalogenation Pathways

The 4-methoxy substituent introduces a site for cytochrome P450-mediated O-demethylation, a common Phase I metabolic pathway that generates a phenolic metabolite (4-hydroxybenzenesulfonyl analog) with distinct physicochemical and pharmacological properties from the parent . This metabolic route is absent in the 4-Cl and 4-F analogs, which instead may undergo oxidative dehalogenation or glutathione conjugation at substantially different intrinsic clearance rates. In vitro microsomal stability studies on a closely related 4-methoxybenzenesulfonyl-containing compound (S002-333) demonstrated that the methoxy group contributes to a distinct CYP inhibition and metabolic profile across nine major human CYP isoforms (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) in human liver microsomes . While no direct metabolic stability data exist for the target compound, the well-characterized O-demethylation liability of 4-methoxyaryl sulfonamides constitutes a predictable differentiation point from 4-halogenated analogs, which typically exhibit greater oxidative metabolic stability but may pose different tox concerns (e.g., potential for reactive metabolite formation via epoxidation of chloroaromatic rings) .

Metabolic stability Cytochrome P450 O-demethylation Lead optimization

Linker-Length Differentiation: Acetamide vs. Propanamide Homolog (CAS 922985-21-5)

A directly comparable homolog, 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide (CAS 922985-21-5), differs from the target compound solely by a single methylene insertion in the linker between the sulfonyl group and the amide carbonyl (β-sulfonyl propanamide vs. α-sulfonyl acetamide) . This one-carbon homologation alters: (i) the distance between the sulfonyl sulfur and the amide nitrogen (from approximately 4.5 Å to approximately 5.7 Å in extended conformation), (ii) the conformational flexibility of the linker (one additional rotatable bond), and (iii) the pKₐ of the α-protons adjacent to the sulfonyl group (the target compound possesses acidic α-sulfonyl methylene protons with estimated pKₐ ~10–12 that are absent in the β-sulfonyl homolog) . In the EthR inhibitor series, the N-phenylphenoxyacetamide motif—which incorporates an acetamide linker directly attached to the phenoxyaryl ring—was identified as the minimal pharmacophore from a 14,640-compound whole-mycobacteria phenotypic screen, and insertion of even a single additional methylene unit would be expected to substantially alter the ligand binding pose . The target compound thus maintains the acetamide linker geometry validated in the EthR and LeuRS inhibitor chemotypes, whereas the propanamide homolog (CAS 922985-21-5) introduces conformational degrees of freedom that may reduce binding affinity or alter target selectivity.

Linker SAR Conformational flexibility Binding pocket geometry

Optimal Research and Procurement Application Scenarios for 2-(4-Methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide (CAS 941908-05-0)


Focused Screening Library Design for Sulfonylacetamide-Based EthR or LeuRS Inhibitor Discovery

The target compound serves as a strategically differentiated member of a focused sulfonylacetamide screening library. Its 4-methoxy substitution provides electronic contrast (σₚ = −0.27) against 4-Cl (σₚ = +0.23), 4-F (σₚ = +0.06), and 4-H (σₚ = 0.00) analogs within the same N-(2-phenoxyphenyl)acetamide scaffold, enabling systematic exploration of the sulfonyl aryl substituent's electronic contribution to target binding . The validated EthR inhibitor chemotype (J Med Chem 2012) and T. brucei LeuRS inhibitor series (Eur J Med Chem 2020) both demonstrated that modifications at this position produce potency shifts exceeding 100-fold, making the compound a valuable tool for establishing electronic SAR .

Metabolic Soft-Spot Probing via Comparative Microsomal Stability Assays

The predictable O-demethylation liability of the 4-methoxy group enables its use as a positive control or reference compound in metabolic stability screening cascades. When run in parallel with the 4-Cl, 4-F, and 4-H analogs in human liver microsome (HLM) or hepatocyte assays, the target compound allows direct quantification of CYP-mediated O-demethylation clearance (predicted CLint via CYP2C9/2C19/1A2) versus oxidative dehalogenation or ring hydroxylation pathways . The resulting metabolic pathway partitioning data inform go/no-go decisions for lead series selection when metabolic soft-spot identification is a key optimization criterion.

Conformational Restriction Benchmarking Against the Propanamide Homolog (CAS 922985-21-5)

As the acetamide-linked reference compound, the target compound provides the shorter, more rigid linker geometry (one CH₂ between sulfonyl and carbonyl) against which the propanamide homolog (CAS 922985-21-5, two CH₂ units) can be benchmarked in binding assays or in silico docking studies . This head-to-head comparison isolates the contribution of linker flexibility to target affinity and selectivity, a parameter that is often confounded when comparing compounds that differ at multiple positions simultaneously.

Starting Material for Diversification via α-Sulfonyl Carbanion Chemistry

The acidic α-sulfonyl methylene protons (estimated pKₐ ~10–12) enable deprotonation with mild bases (e.g., K₂CO₃, Cs₂CO₃) and subsequent C–C bond formation via alkylation, Michael addition, or aldol-type reactions . This synthetic handle is absent in the β-sulfonyl propanamide homolog and is attenuated in analogs lacking the electron-withdrawing sulfonyl group adjacent to the reactive methylene. The compound can therefore serve as a versatile building block for generating diverse analog libraries through late-stage functionalization at the α-position, a strategy that has been employed to access α-substituted sulfonylacetamides with enhanced antitubercular activity (MIC₉₀ values as low as 1.4 µg/mL against M. tuberculosis H37Rv for the broader alkyl-sulfonylacetamide class) .

Quote Request

Request a Quote for 2-(4-methoxybenzenesulfonyl)-N-(2-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.